
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various applications.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been found to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antibacterial activity against several strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments is its potential in various applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. One direction is to further study its mechanism of action, which can help in the design of more effective drugs based on this compound. Another direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research can be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves several steps. The starting material is 2-amino-3-methoxybenzoic acid, which is reacted with isobutyryl chloride to form 2-(3-methoxyphenyl)-3-methylbutyric acid. This acid is then reacted with methyl anthranilate and phosphorus oxychloride to form 2-(3-methoxyphenyl)-3-methyl-1,2-dihydroquinoline-4-carboxylic acid. The final step involves reacting this acid with tetrahydro-2-furanylmethylamine to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C24H26N2O3 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-6,8-dimethyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-15-10-16(2)23-20(11-15)21(24(27)25-14-19-8-5-9-29-19)13-22(26-23)17-6-4-7-18(12-17)28-3/h4,6-7,10-13,19H,5,8-9,14H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
BRMXIOXNXLBFSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







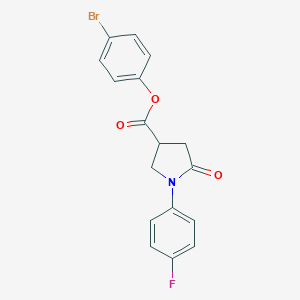
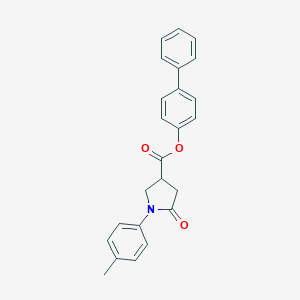

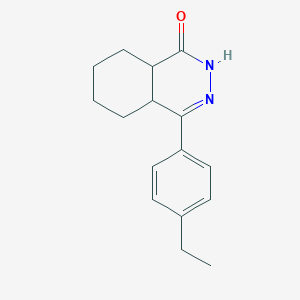
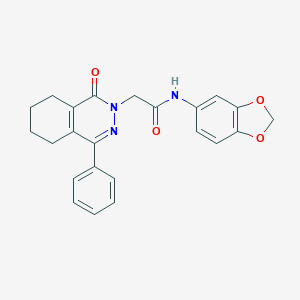
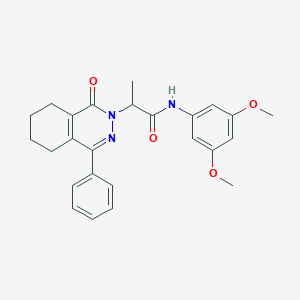
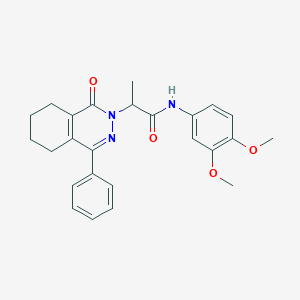
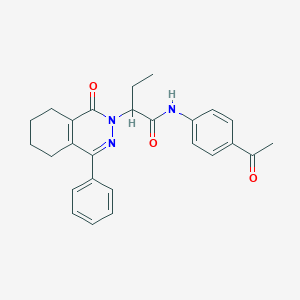

![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)